molecular formula C13H13NO2 B5633196 3-methoxy-N-methylnaphthalene-2-carboxamide

3-methoxy-N-methylnaphthalene-2-carboxamide

Cat. No.: B5633196
M. Wt: 215.25 g/mol
InChI Key: MQFCSCBAGYIOJD-UHFFFAOYSA-N
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Description

3-methoxy-N-methylnaphthalene-2-carboxamide is an organic compound with the molecular formula C13H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains functional groups such as a methoxy group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-methoxy-N-methylnaphthalene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 2-naphthoic acid with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent such as 1,1’-carbonyldiimidazole. The reaction is typically carried out in a solvent like N,N-dimethylformamide at room temperature for 48 hours .

Another method involves the use of N-ethyl-N,N-diisopropylamine and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as coupling agents in dichloromethane at room temperature for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-methylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-N-methylnaphthalene-2-carboxamide.

    Reduction: Formation of 3-methoxy-N-methylnaphthylamine.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

3-methoxy-N-methylnaphthalene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-methylnaphthalene-2-carboxamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors involved in various biological processes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    2-methoxynaphthalene: A similar compound with a methoxy group at the 2-position of naphthalene.

    N-methoxy-N-methyl-2-naphthamide: A closely related compound with similar functional groups.

Uniqueness

3-methoxy-N-methylnaphthalene-2-carboxamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

3-methoxy-N-methylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-14-13(15)11-7-9-5-3-4-6-10(9)8-12(11)16-2/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQFCSCBAGYIOJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC2=CC=CC=C2C=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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